1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQKJDMAJZQJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea involves several steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable phenyl isocyanate derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or xylene and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Scientific Research Applications
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in intracellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
The following section compares the target compound with three structurally related analogs, focusing on molecular properties, substituent effects, and commercial availability.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
*Hypothetical molecular weight calculated based on analogous structures.
Key Observations:
The 4-fluoro-3-nitrophenyl group (CAS 1023474-24-9 ) introduces strong electron-withdrawing effects, which may alter solubility and reactivity. The prop-2-enyl substituent (CAS 1023531-86-3 ) reduces molecular weight significantly, favoring metabolic stability but possibly diminishing target affinity.
Molecular Weight Trends :
- The trifluoromethyl analog (526.50 g/mol) is the heaviest, while the prop-2-enyl derivative (379.45 g/mol) is the lightest. The target compound (hypothetical: 458.50 g/mol) falls between these extremes.
Commercial Availability and Pricing
Table 2: Supplier Data for Analogs
Key Observations:
- The trifluoromethyl analog (1024362-89-7) is commercially available at varying prices, with Key Organics offering smaller quantities (e.g., £146.00 for 100 mg) compared to abcr ’s bulk pricing (€211.30 for 1 g) .
- The nitro-substituted analog (1023474-24-9) is listed with >90% purity but lacks explicit pricing data .
Functional Implications of Substituents
Fluorine vs.
Nitro Group Effects :
- The 4-fluoro-3-nitrophenyl substituent (CAS 1023474-24-9 ) likely reduces bioavailability due to high polarity but could improve electrophilic reactivity for covalent binding strategies.
Alkenyl Substitutents :
- The prop-2-enyl group (CAS 1023531-86-3 ) introduces a reactive double bond, which may facilitate further synthetic modifications but could also lead to instability under physiological conditions.
Biological Activity
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.464 g/mol
- CAS Number : 64150-16-9
The compound acts primarily through interactions with specific biological targets:
-
NMDA Receptors :
- It has been suggested that derivatives of similar structures act as positive allosteric modulators of NMDA receptors, particularly the NR2C and NR2D subunits. This modulation can influence synaptic plasticity and neuronal excitability, which are crucial for learning and memory processes .
-
Sigma Receptors :
- The interaction with sigma receptors has been noted to affect intracellular calcium regulation and cholesterol homeostasis. This suggests a role in neuroprotection and potential therapeutic applications in neurodegenerative diseases .
In Vitro Studies
Research has shown that compounds similar to this compound exhibit significant biological activities:
- Complement Inhibition : A related series of urea derivatives were characterized as potent complement inhibitors with IC50 values as low as 13 nM. This indicates potential applications in conditions where the complement system is dysregulated .
Case Studies
Several studies have investigated the biological implications of this compound:
- Neuroprotective Effects :
- Anticancer Activity :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea, and how can purity be validated?
- Methodology : Utilize multi-step organic synthesis with intermediates characterized via HPLC-MS and NMR. Reaction optimization should employ Design of Experiments (DoE) principles to minimize trial-and-error approaches. For purity validation, combine chromatographic methods (e.g., reverse-phase HPLC) with spectroscopic techniques (e.g., FTIR for functional group analysis) .
Q. How can computational methods accelerate the design of this compound’s derivatives for structure-activity relationship (SAR) studies?
- Methodology : Apply quantum chemical calculations (e.g., DFT for electronic structure analysis) and molecular docking to predict binding affinities. Use cheminformatics tools to generate derivative libraries, prioritizing candidates with favorable pharmacokinetic profiles (e.g., ADMET prediction). Experimental validation should follow ICReDD’s feedback loop model, where computational data informs wet-lab synthesis .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using forced degradation (acid/base hydrolysis, thermal stress) and monitor degradation products via LC-MS. Kinetic modeling (e.g., Arrhenius equation) can extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values across studies)?
- Methodology : Perform meta-analysis of existing data with strict inclusion criteria (e.g., assay type, cell line consistency). Replicate key experiments under controlled conditions, using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Statistical tools like Bland-Altman plots can identify systematic biases .
Q. What strategies optimize heterogeneous catalysis conditions for large-scale synthesis of this compound?
- Methodology : Employ response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, solvent polarity). Use in-situ FTIR or Raman spectroscopy to monitor reaction progress. Reactor design should prioritize heat/mass transfer efficiency, leveraging computational fluid dynamics (CFD) simulations .
Q. How can machine learning improve the prediction of this compound’s metabolic pathways?
- Methodology : Train neural networks on datasets of structurally analogous compounds with known metabolic profiles (e.g., cytochrome P450 oxidation patterns). Validate predictions using isotopic labeling and mass spectrometry to trace metabolite formation in hepatic microsomal assays .
Q. What experimental designs mitigate batch-to-batch variability in enantiomeric purity during synthesis?
- Methodology : Implement DoE with factorial designs to identify critical process parameters (CPPs). Use chiral stationary phase chromatography for real-time purity monitoring. Statistical process control (SPC) charts can detect deviations early, enabling corrective actions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodology : Standardize solubility measurements using shake-flask or potentiometric methods under consistent conditions (pH, temperature). Compare results with Hansen solubility parameters (HSPs) derived computationally. Conflicting data may arise from polymorphic forms; characterize solid-state variations via XRD and DSC .
Q. What mechanisms explain divergent cytotoxicity results in 2D vs. 3D cell culture models?
- Methodology : Conduct parallel assays in both systems using identical compound concentrations and exposure times. Analyze penetration kinetics in 3D spheroids via confocal microscopy with fluorescent analogs. Transcriptomic profiling (e.g., RNA-seq) can identify microenvironment-dependent resistance pathways .
Methodological Resources
- DoE Templates : Refer to factorial designs (e.g., 2^k-p fractional factorial) for reaction optimization .
- Computational Tools : Gaussian (DFT), AutoDock (molecular docking), and KNIME (cheminformatics workflows) .
- Analytical Standards : USP guidelines for chromatographic validation; ICH Q2(R1) for analytical method qualification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
